molecular formula C13H11Cl2NO B14359883 2-[(2,4-Dichlorophenyl)methoxy]aniline

2-[(2,4-Dichlorophenyl)methoxy]aniline

Cat. No.: B14359883
M. Wt: 268.13 g/mol
InChI Key: FJWOIKIARNNJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dichlorophenyl)methoxy]aniline is an aniline derivative featuring a methoxy group substituted at position 2 of the benzene ring, with the methoxy moiety itself bonded to a 2,4-dichlorobenzyl group. Its molecular formula is C₁₃H₁₁Cl₂NO, and it has a molecular weight of 268.14 g/mol . This compound belongs to a class of aromatic amines characterized by halogenated substituents, which often influence electronic properties, lipophilicity, and biological activity.

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]aniline

InChI

InChI=1S/C13H11Cl2NO/c14-10-6-5-9(11(15)7-10)8-17-13-4-2-1-3-12(13)16/h1-7H,8,16H2

InChI Key

FJWOIKIARNNJGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(2,4-Dichlorophenyl)methoxy]aniline typically involves the reaction of 2,4-dichlorophenol with aniline in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

2-[(2,4-Dichlorophenyl)methoxy]aniline undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methoxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)methoxy]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparisons

Compound Name Benzyl/Phenoxy Substitution Aniline Substitution Molecular Formula Molecular Weight (g/mol) Key Features
2-[(2,4-Dichlorophenyl)methoxy]aniline 2,4-diCl (benzyl-methoxy) Position 2 C₁₃H₁₁Cl₂NO 268.14 High lipophilicity, antifungal motif
4-[(2,4-Dichlorophenyl)methoxy]aniline 2,4-diCl (benzyl-methoxy) Position 4 C₁₃H₁₁Cl₂NO 268.14 Enhanced conjugation with amine
4-(2,4-Dichlorophenoxy)aniline 2,4-diCl (phenoxy) Position 4 C₁₂H₈Cl₂NO 260.10 Reduced flexibility, metabolic liability
4-{[(2-Chloro-4-fluorophenyl)methoxy]methyl}aniline 2-Cl,4-F (benzyl-methoxy) Position 4 C₁₄H₁₃ClFNO 277.71 Increased polarity, elongated chain
4-[(4-Chlorophenyl)methoxy]-2-methylaniline 4-Cl (benzyl-methoxy) Position 4, 2-methyl C₁₄H₁₄ClNO 247.72 Steric hindrance, reduced reactivity

Research Implications

  • Antifungal Activity: The 2,4-dichlorophenyl group’s prevalence in antifungals suggests that the original compound could be a precursor for developing novel agents. Structural modifications, such as introducing triazole rings, may enhance efficacy .
  • Synthetic Chemistry : Etherification and Schiff base reactions are viable routes for synthesizing these compounds, as evidenced by methods used for related aniline derivatives .
  • Structure-Activity Relationships : Chlorine atoms at positions 2 and 4 on the benzyl group consistently improve lipophilicity and target binding, while fluorine or methyl substitutions offer tunable electronic and steric properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.